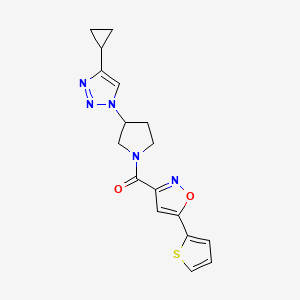

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of novel heterocyclic compounds, such as "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone," often involve detailed analysis including synthesis, molecular structure elucidation, reactivity characterization, and assessment of physical and chemical properties. These compounds are of interest due to their potential in various applications ranging from medicinal chemistry to materials science.

Synthesis Analysis

Synthesis of complex heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Malik and Khan (2014) reported on the design and synthesis of novel derivatives as sodium channel blockers, highlighting the importance of targeted synthesis strategies in creating compounds with desired biological activities (Malik & Khan, 2014).

Molecular Structure Analysis

The structural elucidation of novel compounds often employs techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Cao et al. (2010) demonstrated the use of these techniques in identifying the crystal structure of a complex molecule (Cao et al., 2010).

Chemical Reactions and Properties

The reactivity of a compound is closely related to its chemical structure, particularly the functional groups it contains. For example, cycloaddition reactions have been utilized to synthesize P2X7 antagonists, showcasing how specific chemical reactions are crucial in developing compounds with potential therapeutic uses (Chrovian et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the behavior of chemical compounds under various conditions. Huang et al. (2021) analyzed the crystal structures and physical properties of compounds using X-ray diffraction and DFT calculations, offering insights into the stability and reactivity of such molecules (Huang et al., 2021).

Applications De Recherche Scientifique

Anticonvulsant Activities

A series of novel compounds, including derivatives similar in structure to the one , were synthesized and evaluated for their anticonvulsant activities. The maximal electroshock (MES) test indicated that certain derivatives exhibited significant potency, with protective index values surpassing those of reference drugs like phenytoin. These findings suggest potential applications in the development of new anticonvulsant medications (Malik & Khan, 2014).

Molecular Structure and Isomorphism

Research on isomorphous structures related to the compound of interest revealed insights into the chlorine-methyl exchange rule. Such studies provide a deeper understanding of molecular structures and can contribute to the design of new molecules with desired properties (Rajni Swamy et al., 2013).

P2X7 Antagonists for Mood Disorders

The development of P2X7 antagonists through a dipolar cycloaddition reaction showcased the synthesis of novel compounds with promising applications in treating mood disorders. One compound, in particular, demonstrated robust receptor occupancy and good tolerability in preclinical species, advancing to phase I clinical trials (Chrovian et al., 2018).

Histamine H3 Receptor Antagonists

A study on the heterocyclic replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists led to the identification of compounds with high affinity and selectivity. These findings have implications for the development of new treatments for disorders related to the histamine H3 receptor (Swanson et al., 2009).

Antiviral Activity

Research into 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives revealed their potential antiviral activity. Such studies contribute to the ongoing search for effective antiviral agents, highlighting the versatility of these compounds in pharmaceutical research (Attaby et al., 2006).

Anticancer and Antimicrobial Agents

Novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine showed promising results in anticancer activity studies. Their effectiveness against cancer cell lines and pathogenic strains suggests potential applications in cancer therapy and as antimicrobial agents (Katariya et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the von hippel-lindau (vhl) protein , which plays a crucial role in cellular response to hypoxia and is often implicated in kidney cancers .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Inhibition of the vhl protein can affect the hypoxia-inducible factor (hif) pathway, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and cell survival .

Pharmacokinetics

Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , suggesting good bioavailability.

Result of Action

Inhibition of the vhl protein can lead to increased angiogenesis and erythropoiesis, potentially contributing to the growth and survival of cancer cells .

Propriétés

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-17(13-8-15(24-19-13)16-2-1-7-25-16)21-6-5-12(9-21)22-10-14(18-20-22)11-3-4-11/h1-2,7-8,10-12H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQDFDXDVOJKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)